molecular formula C56H44O13 B1209053 Kobophenol A CAS No. 124027-58-3

Kobophenol A

Cat. No.: B1209053
CAS No.: 124027-58-3
M. Wt: 924.9 g/mol
InChI Key: RAUCCLKIJHMTND-LUPMIFTGSA-N
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Future Directions

Kobophenol A has been found to have anti-inflammatory effects . It may be a potential candidate for the treatment of inflammatory diseases in the future . Additionally, it has been identified as a potential inhibitor of SARS-CoV-2 binding to cells , suggesting potential applications in the treatment of COVID-19 .

Biochemical Analysis

Biochemical Properties

Kobophenol A plays a crucial role in various biochemical reactions. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine Additionally, this compound interacts with proteins such as Bcl-2 and Mcl-1, which are involved in regulating apoptosis . By preserving these proteins, this compound can prevent cell death induced by toxic agents like sodium nitroprusside .

Cellular Effects

This compound exhibits protective effects on various cell types. For instance, it has been shown to inhibit sodium nitroprusside-induced cell death in cardiac H9c2 cells by suppressing the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase . This compound also influences cell signaling pathways, such as the NF-κB pathway, by inhibiting the translocation of NF-κB into the nucleus in macrophage cells . These actions help reduce inflammation and protect cells from oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine . Additionally, it inhibits the activation of c-Jun NH2-terminal kinase and p38 mitogen-activated protein kinase, which are involved in stress response pathways . This compound also modulates gene expression by inhibiting the NF-κB pathway, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its protective effects against sodium nitroprusside-induced cell death in cardiac H9c2 cells are sustained over a period of treatment . The stability and degradation of this compound in vitro have not been extensively studied, but its long-term effects on cellular function suggest that it remains active over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide protective effects against cell death and inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and proteins like Bcl-2 and Mcl-1, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins. While detailed studies on its transport mechanisms are limited, its interactions with cellular proteins suggest that it may be actively transported to specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It has been shown to inhibit the nuclear translocation of NF-κB in macrophage cells, indicating that it may localize to the cytoplasm and nucleus

Chemical Reactions Analysis

Kobophenol A undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include acid catalysts for epimerization and various oxidizing and reducing agents . Major products formed from these reactions include carasinol B and other resveratrol derivatives .

Comparison with Similar Compounds

Kobophenol A is unique due to its tetrameric structure and its ability to inhibit multiple biological targets. Similar compounds include:

    Resveratrol: A monomeric stilbenoid with antioxidant properties.

    Piceatannol: A resveratrol derivative with anti-inflammatory and anticancer properties.

    Viniferin: A resveratrol trimer with antimicrobial and anticancer activities.

This compound stands out due to its higher molecular complexity and broader range of biological activities .

Properties

IUPAC Name

5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCCLKIJHMTND-LUPMIFTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333128
Record name Kobophenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-58-3
Record name Kobophenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kobophenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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